molecular formula C11H15FO2 B8738589 1-(Diethoxymethyl)-4-fluorobenzene CAS No. 24524-97-8

1-(Diethoxymethyl)-4-fluorobenzene

Cat. No.: B8738589
CAS No.: 24524-97-8
M. Wt: 198.23 g/mol
InChI Key: VJHOCGQAEPCZGG-UHFFFAOYSA-N
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Description

1-(Diethoxymethyl)-4-fluorobenzene (CAS 24524-97-8), also known as 4-Fluorobenzaldehyde diethyl acetal, is a fluorinated aromatic acetal with the molecular formula C11H15FO2 and a molecular weight of 198.23 g/mol . This compound serves as a protected form of 4-fluorobenzaldehyde and plays a fundamental role as a synthetic intermediate and protecting group in multi-step organic synthesis . Acetals are among the most useful methods for protecting carbonyl groups, allowing for selective reactions elsewhere in a complex molecule . Researchers utilize this compound in the development of heterogeneous catalytic systems, such as those employing zinc- or copper-loaded nanosponges, for the efficient and selective synthesis of aromatic acetals, achieving high conversions and minimizing by-product formation . It is a valuable building block for medicinal and pharmaceutical chemistry research. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

24524-97-8

Molecular Formula

C11H15FO2

Molecular Weight

198.23 g/mol

IUPAC Name

1-(diethoxymethyl)-4-fluorobenzene

InChI

InChI=1S/C11H15FO2/c1-3-13-11(14-4-2)9-5-7-10(12)8-6-9/h5-8,11H,3-4H2,1-2H3

InChI Key

VJHOCGQAEPCZGG-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=C(C=C1)F)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent on the 4-fluorobenzene ring significantly influences reactivity, stability, and applications. Below is a comparison with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituent Molecular Weight (g/mol) Key Properties Synthesis Method Applications References
1-(Diethoxymethyl)-4-fluorobenzene Diethoxymethyl 212.24 Hydrolytically stable; mild reaction conditions Catalytic acetal formation using cellulose nanofiber-supported Zn/Cu catalysts Aromatic acetal synthesis; protecting groups
1-(Dibromomethyl)-4-fluorobenzene Dibromomethyl 267.92 Low boiling point (40–50°C @ 0.2 Torr); halogen-rich Not explicitly stated Potential intermediate in halogenation reactions
1-(Azidomethyl)-4-fluorobenzene Azidomethyl 165.16 Reactive in click chemistry; forms triazoles In situ generation from benzyl halides and NaN₃ Corrosion inhibitors; bioconjugation
1-(Difluoromethyl)-4-fluorobenzene Difluoromethyl 146.12 Volatile; limited isolation feasibility Not reported Fluorinated building block for pharmaceuticals
1-(2-Bromoethyl)-4-fluorobenzene 2-Bromoethyl 217.06 Alkyl halide reactivity; NMR-confirmed structure Deaminative bromination of primary amines Intermediate in drug synthesis (e.g., γ-secretase modulators)
1-(Diethoxymethyl)-4-hexylbenzene Diethoxymethyl + hexyl 264.41 Lipophilic; acetal stability Similar acetal formation strategies Fragrance precursors; hydrophobic coatings

Key Research Findings

Stability : Diethoxymethyl-substituted compounds exhibit superior hydrolytic stability compared to halogenated analogs (e.g., dibromomethyl or bromoethyl derivatives), making them ideal for prolonged synthetic steps .

Reactivity : Azidomethyl derivatives enable rapid click chemistry applications, whereas bromoethyl groups facilitate nucleophilic substitutions in drug synthesis .

Volatility : Difluoromethyl analogs are challenging to isolate due to high volatility, limiting their utility without stabilization .

Preparation Methods

Hydrochloric Acid (HCl) as Catalyst

A study demonstrated that 0.1 mol% HCl efficiently catalyzes the reaction between 4-fluorobenzaldehyde and excess ethanol at ambient temperature, achieving yields exceeding 95% within 30 minutes. Key advantages include:

  • Low catalyst loading : Reduces side reactions and simplifies purification.

  • Ambient conditions : Eliminates the need for high temperatures or specialized equipment.

  • Scalability : Gram-scale synthesis (>5 g) maintains high efficiency.

Reaction Conditions :

CatalystTemperatureTimeYield
0.1 mol% HCl25°C30 min95%

Sulfonic Acid Catalysts

Toluenesulfonic acid (TsOH) offers enhanced catalytic activity in non-aqueous media. A patent detailed the use of 0.5–10 mol% TsOH in toluene/methanol, achieving 97% yield at 50°C. This method is advantageous for substrates sensitive to strong mineral acids.

Triethyl Orthoformate-Mediated Acetal Formation

Triethyl orthoformate (TMOF) serves as an effective acetalizing agent, particularly for sterically hindered aldehydes.

TsOH-Catalyzed Reaction

In a modified procedure, 4-fluorobenzaldehyde reacts with TMOF (1.2 equiv) in the presence of TsOH (0.5 mol%). The reaction proceeds in anhydrous toluene at 80°C for 12 hours, yielding 97% product.

Optimized Parameters :

ParameterValue
TMOF equivalence1.2 equiv
Catalyst loading0.5 mol% TsOH
SolventToluene
Temperature80°C

Solid-Supported Acid Catalysts

Heterogeneous catalysis addresses challenges in catalyst recovery and recycling.

Ion Exchange Resins

Macroporous strong acidic ion-exchange resins (e.g., Amberlyst-15) enable acetalization under mild conditions. A reported method achieved 92% yield using 4-fluorobenzaldehyde and ethanol at 60°C. The resin is reusable for up to five cycles with minimal activity loss.

Reusability Data :

CycleYield (%)
192
290
389
489
586

Comparative Analysis of Methodologies

MethodCatalystTemperatureTimeYieldAdvantages
HCl-Catalyzed0.1 mol% HCl25°C30 min95%Rapid, scalable, low cost
TsOH/TMOF0.5 mol% TsOH80°C12 h97%High yield, steric tolerance
Ion Exchange ResinAmberlyst-1560°C6 h92%Recyclable, minimal waste

Q & A

Q. Basic

  • ¹³C NMR : Identifies the diethoxymethyl carbon (δ 95–105 ppm) and fluorine-substituted aromatic carbons (δ 115–125 ppm).
  • ¹H NMR : Ethoxy protons appear as a quartet (δ 3.5–4.0 ppm), while aromatic protons show coupling patterns consistent with para-substitution.
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak ([M+H]⁺ at m/z 226.12) and fragments (e.g., loss of ethoxy groups). Cross-validation with IR (C-O stretch at 1100 cm⁻¹) ensures structural accuracy .

When contradictory data arises between NMR and MS analyses of derivatives, what methodological approaches resolve discrepancies?

Q. Advanced

  • Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals in NMR.
  • Tandem MS/MS : Fragmentation patterns clarify ambiguous peaks (e.g., distinguishing isobaric byproducts).
  • 2D NMR (COSY, HSQC) : Resolves coupling networks and assigns protons to specific carbons, addressing misinterpretations from overlapping signals. For example, HSQC can differentiate ethoxy carbons from aromatic carbons in complex mixtures .

What are the primary applications of this compound in medicinal chemistry research?

Q. Basic

  • Pharmacophore Development : The diethoxymethyl group enhances lipophilicity, improving blood-brain barrier penetration in CNS drug candidates.
  • Enzyme Inhibition Studies : Acts as a scaffold for probing active sites of cytochrome P450 enzymes due to its fluorine-enhanced electron-withdrawing effects. Comparative studies with non-fluorinated analogs reveal steric and electronic contributions to binding .

How can in silico and in vitro strategies be integrated to validate receptor binding affinity of derivatives?

Q. Advanced

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes to serotonin/dopamine receptors. Adjust diethoxymethyl orientation to optimize hydrophobic interactions.
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) to validate computational predictions.
  • Mutagenesis Studies : Modify receptor residues (e.g., Tyr473 in 5-HT2A) to assess binding dependency on specific interactions. Data triangulation ensures mechanistic clarity .

What purification strategies are effective for achieving high-purity this compound?

Q. Basic

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (8:2) to separate unreacted aldehydes.
  • Recrystallization : Ethanol/water mixtures yield crystals with >98% purity.
  • Common impurities include 4-fluorobenzaldehyde (detected via TLC, Rf 0.5) and bis-alkylated byproducts , removed via gradient elution .

How can lipophilicity of analogs be modulated to enhance pharmacokinetic properties?

Q. Advanced

  • Ethoxy Chain Modification : Replace ethyl groups with cyclopropylmethyl (increasing logP by ~0.5) or shorten chains to reduce metabolic degradation.
  • Fluorine Substitution : Introduce trifluoromethyl groups at meta positions to balance solubility and membrane permeability.
  • LogP Optimization : Use shake-flask assays or HPLC-derived logP values to correlate structural changes with bioavailability .

Which structural analogs are used in comparative reactivity studies, and what key differences impact their applications?

Q. Basic

CompoundKey Structural DifferenceReactivity Impact
1-(Dimethoxymethyl)-4-FBMethoxy instead of ethoxyFaster hydrolysis, lower logP
4-FluorobenzaldehydeLacks diethoxymethyl groupHigher electrophilicity
1-Chloro-4-FB derivativesChlorine vs. ethoxyAlters nucleophilic substitution
Comparisons highlight steric and electronic effects on synthetic pathways .

How can kinetic studies elucidate reaction mechanisms in nucleophilic substitutions?

Q. Advanced

  • Variable Temperature NMR : Track intermediate formation (e.g., carbocation stability) at −20°C to 80°C.
  • Isotope Effects : Compare kH/kD ratios to identify rate-limiting steps (e.g., bond cleavage vs. transition-state stabilization).
  • DFT Calculations : Model transition states (e.g., SN1 vs. SN2) using Gaussian09 to predict activation energies. Experimental validation via stopped-flow spectroscopy confirms computational insights .

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